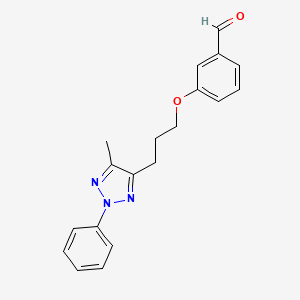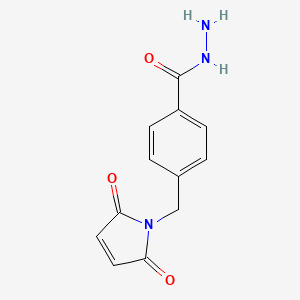![molecular formula C5H9NO2S B12930351 2-[(2-Oxopropyl)sulfanyl]acetamide CAS No. 823801-72-5](/img/structure/B12930351.png)
2-[(2-Oxopropyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Oxopropyl)thio)acetamide is an organic compound that features a thioether linkage and an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxopropyl)thio)acetamide typically involves the reaction of acetamide with a suitable thiol compound under controlled conditions. One common method involves the use of phosphorus pentasulfide as a sulfurizing agent . The reaction is carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of 2-((2-Oxopropyl)thio)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Oxopropyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-((2-Oxopropyl)thio)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((2-Oxopropyl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-[4-[(2-oxopropyl)thio]phenyl]-: Similar structure but with a phenyl group attached to the acetamide nitrogen.
n-(4-((2-Oxopropyl)thio)phenyl)acetamide: Another similar compound with a phenyl group substitution.
Uniqueness
2-((2-Oxopropyl)thio)acetamide is unique due to its specific thioether linkage and acetamide functional group, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
823801-72-5 |
|---|---|
Molekularformel |
C5H9NO2S |
Molekulargewicht |
147.20 g/mol |
IUPAC-Name |
2-(2-oxopropylsulfanyl)acetamide |
InChI |
InChI=1S/C5H9NO2S/c1-4(7)2-9-3-5(6)8/h2-3H2,1H3,(H2,6,8) |
InChI-Schlüssel |
PJRPIAQRQZFQSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CSCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


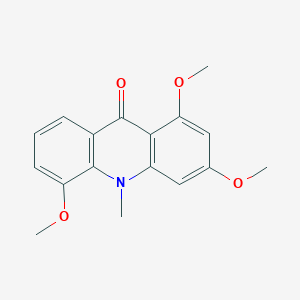
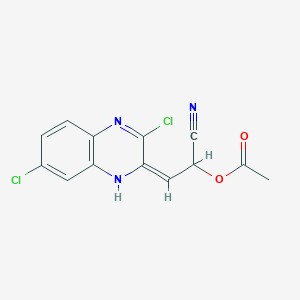
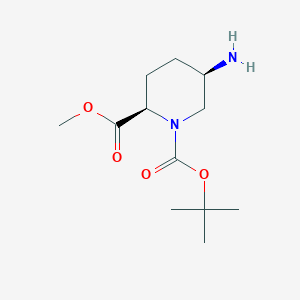



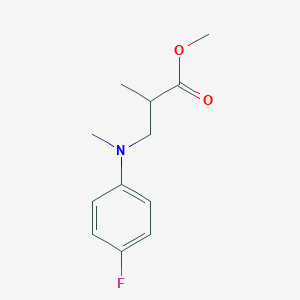
![4-Chloro-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12930308.png)
![6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12930324.png)
